6alpha-Methyl Mometasone furoate-d3-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H32Cl2O6 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i5D,6D,9D |
InChI Key |
OTOVEDFARPCAAR-VRVUFHTISA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(CC([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)C)Cl)O)C)C)C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
Synthesis and Characterization of Deuterated Steroids
General Principles of Deuterium (B1214612) Incorporation into Steroid Scaffolds
The introduction of deuterium into a steroid's complex, polycyclic structure requires specific and controlled chemical methods. The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule under the reaction conditions, and the required level of isotopic enrichment. The primary strategies include hydrogen-deuterium exchange, reductive deuteration, and catalytic isotope exchange.
Hydrogen-Deuterium Exchange Methodologies
Hydrogen-Deuterium Exchange (H/D exchange) is a fundamental process where a covalently bonded hydrogen atom is replaced by a deuterium atom. acs.org This can be achieved under acidic, basic, or neutral conditions, often involving a deuterium source like deuterium oxide (D₂O).
Base-catalyzed H/D exchange is particularly effective for hydrogens on carbon atoms adjacent to a carbonyl group (α-hydrogens) due to their increased acidity. The mechanism proceeds through the formation of an enolate intermediate. In the presence of a deuterium source, the enolate is deuterated upon returning to the keto form. This keto-enol tautomerism can be repeated, leading to the exchange of all α-hydrogens. nih.gov For α,β-unsaturated ketones, a common feature in steroid structures like cortisone (B1669442) and testosterone, hydrogens at the γ-position can also be exchanged through conjugation. nih.gov
Acid-catalyzed exchange also proceeds via an enol intermediate and can be used to incorporate deuterium. nih.gov These pH-dependent methods are among the earliest and most straightforward approaches for deuterium labeling. nih.gov The reaction's regioselectivity is dictated by the steroid's functional groups; for instance, the enolization of a ketone group directs the exchange to the adjacent carbon atoms. nih.gov
Table 1: Overview of Hydrogen-Deuterium Exchange Methodologies
| Method | Mechanism | Typical Substrates/Positions | Deuterium Source | Key Features |
|---|---|---|---|---|
| Base-Catalyzed | Keto-enol tautomerism via enolate intermediate | α-hydrogens to carbonyls (ketones, esters); γ-hydrogens in α,β-unsaturated systems | D₂O, MeOD, AcOD | Facile for activated C-H bonds; high selectivity (>90% D) often achievable. nih.gov |
| Acid-Catalyzed | Enolization via protonation of carbonyl | α-hydrogens to carbonyls; aromatic rings (SₑAr-type) | Deuterated acids (e.g., D₂SO₄), D₂O | Can label less activated positions, but may have limited regioselectivity in complex molecules. nih.gov |
| Organometallic-Mediated | Deprotonation followed by deuterolysis | Various C-H bonds depending on base strength | D₂O, MeOD, AcOD | Involves formation of an intermediate organometallic compound (e.g., Grignard, organolithium). nih.gov |
Reductive Deuteration Techniques
Reductive deuteration provides a powerful method for introducing deuterium atoms, particularly for converting carbonyl groups into deuterated alcohols or for saturating double bonds.
One of the most direct methods for synthesizing α-deuterated alcohols is the reductive deuteration of the corresponding carbonyl compounds. orgsyn.orgresearchgate.net This can be accomplished using various reducing agents in the presence of a deuterium source. Sodium borodeuteride (NaBD₄) is a common reagent that delivers a deuteride (B1239839) ion (D⁻) to the carbonyl carbon, resulting in an α-deuterated alcohol upon workup. researchgate.net A facile synthesis of a series of deuterium-labeled steroid 3,6-diols was achieved by reducing the corresponding cholest-4-ene-3,6-dione (B1194378) with sodium borodeuteride in the presence of deuterium water. researchgate.netscilit.com
Another approach involves using elemental magnesium in heavy water (D₂O). orgsyn.org This method has been shown to be a practical and economical way to achieve reductive deuteration of ketones to α-deuterated alcohols with high levels of deuterium incorporation, requiring only a small excess of D₂O. orgsyn.orgresearchgate.net The reduction of steroid ketones, such as those derived from cholane (B1240273) derivatives, with deuterium gas and a platinum catalyst (PtO₂) has also been reported for preparing deuterated steroid hormones. researchgate.net
Catalytic Isotope Exchange Approaches
Transition metal catalysts offer highly efficient and often regioselective methods for deuterium incorporation via C-H activation. acs.org These methods are particularly valuable for late-stage labeling of complex molecules, as they can operate under mild conditions and tolerate a wide range of functional groups. acs.org
Palladium (Pd): Palladium-based catalysts are widely used for various organic transformations, including deuteration. nih.gov Palladium on carbon (Pd/C) can catalyze the saturation of furan (B31954) rings with deuterium gas, leading to deuterated tetrahydrofurans. nih.govresearchgate.net At higher temperatures, C-O bond cleavage can occur, resulting in deuterated ketones. nih.govresearchgate.net More advanced palladium catalyst systems, sometimes using specialized ligands, can facilitate the direct H/D exchange on arenes and heteroarenes using D₂O as the deuterium source. nih.gov These reactions proceed through a reversible C-H activation step, allowing for high levels of deuterium incorporation. nih.gov The exchange rate on palladium powders has been shown to be a first-order kinetic process directly proportional to the catalyst's surface area. osti.gov
Rhodium (Rh), Iridium (Ir), and Platinum (Pt): Homogeneous catalysts based on rhodium, iridium, and platinum are also highly effective for hydrogen isotope exchange. nih.govprinceton.edudntb.gov.ua Rhodium catalysts, for example, have been used for the deuteration of aldehydes using D₂O. nih.gov Iridium complexes, often referred to as Crabtree's catalyst, are known for directing the deuteration of various substrates. princeton.edu Platinum catalysts have been used in the deuteration of 2-methylfuran, leading to the production of deuterated alcohols. nih.govresearchgate.net These catalysts are often employed for their high activity and ability to label positions that are otherwise difficult to access. acs.org
Synthetic Routes for 6alpha-Methyl Mometasone (B142194) furoate-d3-1 and Related Deuterated Mometasone Analogs
The synthesis of 6alpha-Methyl Mometasone furoate-d3-1 is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be constructed based on established methods for synthesizing mometasone furoate and the principles of isotopic labeling. The key step is the introduction of the deuterated furoate moiety onto the steroid backbone.
The synthesis would likely begin with a suitable steroid precursor, such as 6alpha-methylprednisolone or a related derivative. The final and crucial step in the synthesis of mometasone furoate is the esterification of the 17α-hydroxyl group. google.comgoogle.com To produce the deuterated analog, this esterification is performed using a deuterated acyl chloride, specifically furan-2-carbonyl-d3 chloride.
A probable synthetic pathway is outlined below:
Preparation of Deuterated 2-Furoic Acid: The first step is the synthesis of the deuterated heterocyclic precursor. Methods have been developed to introduce deuterium at specific or all positions of a furan ring. rsc.org This can be achieved through H/D exchange reactions or by starting with smaller deuterated building blocks. One common industrial route to 2-furoic acid is the oxidation of furfural. wikipedia.orgorgsyn.org Using a biocatalytic approach with microorganisms like Pseudomonas putida can also yield furoic acid from furfural. frontiersin.org To obtain the trideuterated version (furoic acid-d3), one could employ deuterated starting materials or perform H/D exchange on furoic acid itself under catalytic conditions. For instance, palladium or platinum catalysts can facilitate H/D exchange on furan rings. nih.govresearchgate.net
Conversion to Deuterated 2-Furoyl Chloride: The synthesized deuterated 2-furoic acid is then converted to the more reactive acyl chloride. This is a standard transformation, typically achieved by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or phosgene. wikipedia.orggoogle.comlouisville.edu This step yields furan-2-carbonyl-d3 chloride.
Esterification of the Steroid Backbone: The final step involves the reaction between the appropriate steroid precursor, 6alpha-methyl mometasone, and the prepared furan-2-carbonyl-d3 chloride. The esterification is generally carried out in an inert solvent like dichloromethane (B109758) in the presence of a tertiary amine base, such as triethylamine, to neutralize the HCl byproduct. google.comgoogle.com This reaction selectively acylates the 17α-hydroxyl group, yielding the final product, 6alpha-Methyl Mometasone furoate-d3.
Table 2: Plausible Synthetic Route for 6alpha-Methyl Mometasone furoate-d3
| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|---|
| 1 | Deuteration of Furan Precursor | 2-Furoic Acid or Furfural | Deuterium source (e.g., D₂O), Catalyst (e.g., Pd/C) | 2-Furoic acid-d3 |
| 2 | Acyl Chloride Formation | 2-Furoic acid-d3 | Thionyl chloride (SOCl₂) or Phosgene | Furan-2-carbonyl-d3 chloride |
| 3 | Esterification | 6alpha-Methyl mometasone | Furan-2-carbonyl-d3 chloride, Triethylamine, Dichloromethane | 6alpha-Methyl Mometasone furoate-d3 |
Advanced Analytical Techniques for Isotopic Purity and Structural Elucidation
Mass Spectrometry (MS) for Deuterium Content Determination
Mass spectrometry is the primary and most powerful technique for determining the isotopic purity and deuterium content of labeled compounds. acs.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly advantageous as it can readily distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of a deuterated compound based on their precise mass-to-charge (m/z) ratios. researchgate.net
The general workflow for analyzing a deuterated steroid like this compound by MS involves:
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI) for steroid analysis.
Mass Analysis: The instrument measures the m/z of the resulting ions. The mass difference between a hydrogen atom and a deuterium atom causes a distinct mass shift for each incorporated deuterium.
Data Analysis: The resulting mass spectrum shows a distribution of peaks corresponding to the unlabeled compound (M+0) and its deuterated isotopologues (M+1, M+2, M+3, etc.). By analyzing the relative abundance of these peaks, the percentage of isotopic purity can be calculated. researchgate.net For example, for a "-d3" compound, the most abundant ion should be the M+3 peak.
This technique is rapid, highly sensitive, requires minimal sample, and avoids the use of deuterated solvents for the analysis itself. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures and for quantitative studies where the deuterated compound is used as an internal standard. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly crucial for confirming the site of isotopic labeling in deuterated compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
In the case of this compound, NMR spectroscopy would be used to verify the successful and specific incorporation of the three deuterium atoms onto the 6-alpha methyl group.
Expected ¹H NMR Spectral Changes:
In a standard ¹H NMR spectrum, a non-deuterated 6-alpha methyl group would typically appear as a doublet due to coupling with the adjacent proton at the 6-beta position. Upon successful deuteration to a -CD3 group, this signal would be absent from the ¹H NMR spectrum. The disappearance of this specific methyl signal provides strong evidence for the site-specific labeling.
Expected ¹³C NMR Spectral Changes:
In a ¹³C NMR spectrum, the carbon of a non-deuterated methyl group appears as a quartet in a proton-coupled spectrum due to one-bond coupling with the three attached protons. In a standard proton-decoupled ¹³C NMR spectrum, it appears as a singlet. When the methyl group is deuterated (-CD3), the carbon signal in the proton-decoupled spectrum will show a characteristic multiplet pattern due to the one-bond coupling with deuterium (¹JCD), which has a spin (I) of 1. This results in a triplet of triplets (a septet in some resolutions) with a significantly lower intensity compared to its protonated counterpart. Furthermore, the chemical shift of the deuterated carbon will experience an isotopic shift, typically a slight upfield shift (to lower ppm values).
While specific, experimentally obtained NMR data for this compound is not publicly available, the table below illustrates the expected ¹³C NMR data for the 6-alpha methyl carbon in both its non-deuterated and deuterated forms, based on general principles of NMR spectroscopy of steroids.
Table 1: Expected ¹³C NMR Data for the 6-alpha Methyl Group
| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (Proton-Decoupled) |
|---|---|---|---|
| 6alpha-Methyl Mometasone furoate | 6-CH₃ | ~16-18 | Singlet |
The precise chemical shift and coupling constants would need to be determined from the actual experimental spectra of the synthesized compound. The combination of the disappearance of the proton signal and the appearance of a characteristic multiplet at a slightly shifted position in the carbon spectrum provides unambiguous confirmation of the site-specific deuteration at the 6-alpha methyl position.
Advanced Analytical Applications of 6alpha Methyl Mometasone Furoate D3 1
Role as an Internal Standard in Quantitative Analysis
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net 6alpha-Methyl Mometasone (B142194) furoate-d3-1, as a deuterated SIL, is exemplary in this role due to its chemical and physical properties being nearly identical to the non-labeled analyte, mometasone furoate. researchgate.net This near-identical behavior ensures it can effectively track the analyte throughout the entire analytical process, from extraction to detection.
One of the most significant challenges in quantitative analysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the "matrix effect". myadlm.orgresearchgate.net This phenomenon occurs when co-eluting endogenous or exogenous components in a complex sample matrix (such as plasma, urine, or environmental sludge) interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement. chromatographyonline.com This can lead to significant inaccuracies in quantification.
6alpha-Methyl Mometasone furoate-d3-1 is instrumental in mitigating these effects. clearsynth.com Because it co-elutes with the non-deuterated mometasone and has virtually identical ionization properties, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is effectively normalized. researchgate.net While rare, it is important to note that slight differences in retention time between the analyte and the deuterated standard can sometimes lead to differential matrix effects, a factor that must be assessed during method development. myadlm.org However, the use of a stable isotope-labeled internal standard is a robust strategy to correct for matrix effects that cannot be eliminated by sample cleanup alone. chromatographyonline.comresearchgate.net
The precision and accuracy of quantitative analysis using mass spectrometry are fundamentally dependent on the quality of the calibration curve. Instrument response can fluctuate due to variations in injection volume, ionization efficiency, and detector sensitivity. clearsynth.com this compound enhances calibration and precision by serving as a constant reference point. nih.gov
A known, fixed amount of the deuterated standard is added to every sample, including calibration standards, quality controls, and unknowns. The calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. researchgate.netnih.gov This ratioing technique corrects for procedural and instrumental variability, as any fluctuation will affect both the analyte and the internal standard nearly equally, leaving the ratio unchanged. scispace.com This approach significantly improves the linearity, accuracy, and reproducibility of the method. nih.gov For instance, a highly sensitive LC-MS/MS method for mometasone furoate reported a linear range of 0.250 to 100 pg/mL using a deuterated internal standard to ensure accuracy. novartis.com
Table 1: Examples of Linearity and Detection Limits in Mometasone Furoate (MF) Assays Using a Deuterated Internal Standard (IS)
| Analytical Method | Analyte/Internal Standard (IS) | Linear Range | Lower Limit of Quantification (LLOQ) | Source |
| LC-MS/MS | Mometasone Furoate / MF-d4 | 0.5 - 60 pg/mL | 0.5 pg/mL | |
| LC-MS/MS | Mometasone Furoate / Deuterated IS | 0.250 - 100 pg/mL | 0.250 pg/mL | researchgate.netnih.govnovartis.com |
| LC-MS/MS | Mometasone Furoate / Deuterated IS | 0.50 - 20 pg/mL | 0.50 pg/mL | shimadzu.com |
The development of a reliable analytical method requires rigorous validation to ensure it is fit for its intended purpose. rjptonline.org Regulatory bodies like the International Council for Harmonisation (ICH) outline specific parameters that must be evaluated, including accuracy, precision, specificity, linearity, and robustness. researchgate.netsavaglobal.com
The use of this compound is a cornerstone of robust method validation for mometasone furoate analysis. nih.gov It is essential for accurately assessing method performance. For example, during precision studies (both intra-day and inter-day), the internal standard helps demonstrate the method's reproducibility by minimizing variability. novartis.com In accuracy studies, it ensures that the measured concentration reflects the true value by correcting for sample loss during extraction and matrix-induced variations. researchgate.net The stability of the analyte in the matrix can also be more reliably assessed. Validated methods for mometasone furoate consistently demonstrate that the use of a deuterated internal standard leads to high precision (Coefficient of Variation % < 15%) and accuracy (bias % within ±15%). nih.govnovartis.com This makes it an indispensable tool for quality control laboratories responsible for routine analysis and release testing. oup.com
Application in High-Sensitivity Quantification of Mometasone and its Metabolites in Research Samples (non-human matrices)
In research settings, such as environmental monitoring, preclinical metabolism studies, or the analysis of pharmaceutical formulations, the ability to detect and quantify minute amounts of mometasone and its metabolites is crucial. Due to its low systemic bioavailability, circulating concentrations of mometasone can be exceptionally low, often in the sub-picogram per milliliter range. shimadzu.com
Developing methods with such high sensitivity presents a significant analytical challenge. This compound is critical for achieving the required performance. By using advanced extraction techniques like solid-phase extraction (SPE) in conjunction with highly sensitive UPLC-MS/MS systems, researchers have developed methods capable of quantifying mometasone furoate down to an LLOQ of 0.5 pg/mL or even lower. shimadzu.com The deuterated internal standard is key to ensuring that the results are accurate and precise at these trace levels, where even minor instrument fluctuations or matrix effects could otherwise render the data unreliable. This capability is essential for understanding the environmental fate, metabolic pathways, and stability of mometasone in various non-human research samples.
Table 2: High-Sensitivity LC-MS/MS Method Parameters for Mometasone Furoate (MF) Analysis
| Parameter | Details | Source |
| Instrumentation | UPLC coupled with a Tandem Quadrupole Mass Spectrometer (TQ-MS) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.netnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | researchgate.net |
| Internal Standard | Mometasone Furoate Deuterated Analog (e.g., MF-d4, MF-d5) | novartis.com |
| MRM Transition (MF) | m/z 520.9 → 355.0 | researchgate.netnih.govnovartis.com |
| MRM Transition (IS) | m/z 525.8 → 355.0 (for a +5 Da IS) | researchgate.netnih.govnovartis.com |
| Achieved LLOQ | 0.25 - 0.5 pg/mL | shimadzu.com |
Development of Orthogonal Analytical Methods utilizing Deuteration
To ensure the comprehensive characterization of a substance and its impurities, regulatory guidelines often encourage the use of orthogonal analytical methods. chromatographyonline.com Orthogonal methods are two or more methods that rely on different physicochemical principles of separation, providing a more complete analytical profile and increasing confidence in the results. chromatographyonline.com
For mometasone furoate, a standard method might be reversed-phase high-performance liquid chromatography (RP-HPLC). An orthogonal method, such as one using supercritical fluid chromatography (SFC), could be developed to provide a complementary separation selectivity. nih.gov In a study developing an SFC method for mometasone furoate and its impurities, the new method provided a completely different selectivity profile compared to the existing RP-HPLC method, successfully separating impurities that were difficult to resolve otherwise. nih.gov
In the development and application of such orthogonal methods, this compound can be used as the internal standard across the different platforms (e.g., in both the RP-HPLC-MS and SFC-MS methods). This ensures that quantification remains consistent and reliable, regardless of the separation technique employed. Using the same deuterated internal standard across orthogonal systems allows for a direct and accurate comparison of results, confirming the identity and concentration of the main component and its related substances with a high degree of certainty. nih.gov
Investigations into Metabolic Fate and Pathways Using 6alpha Methyl Mometasone Furoate D3 1
Elucidation of Mometasone (B142194) Furoate Metabolic Pathways in In Vitro Systems
In vitro systems are fundamental in drug metabolism research, providing a controlled environment to study the biotransformation of a compound. researchgate.net For mometasone furoate, these systems have been instrumental in identifying the primary sites and pathways of its metabolism.
Microsomal Incubation Studies (e.g., Liver Microsomes)
Microsomes, particularly those derived from the liver, are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net They are a widely used and cost-effective model for studying Phase I metabolic reactions. researchgate.netresearchgate.net
Incubation of mometasone furoate with human liver microsomes has revealed that the liver is a primary and rapid site of its metabolism. nih.gov A major metabolic pathway identified in these studies is 6β-hydroxylation, a reaction catalyzed by CYP enzymes. nih.govcapes.gov.br This process involves the addition of a hydroxyl group to the 6-beta position of the mometasone furoate molecule. capes.gov.br While 6β-hydroxylation is a key pathway, research suggests that other metabolic transformations occur in parallel. nih.gov
The use of 6alpha-Methyl Mometasone furoate-d3-1 in such microsomal studies allows for a more detailed investigation of the 6-hydroxylation pathway. By monitoring the fate of the deuterium-labeled methyl group, researchers can precisely quantify the extent of this specific metabolic reaction and explore any kinetic isotope effects.
Table 1: Summary of Key Findings from Microsomal Incubation Studies of Mometasone Furoate
| In Vitro System | Key Findings | Primary Metabolic Pathway Identified | Enzymatic System Implicated |
| Human Liver Microsomes | Rapid and primary site of metabolism. nih.gov | 6β-hydroxylation, with other parallel pathways. nih.gov | Cytochrome P450 (CYP) enzymes. nih.gov |
| Rat Liver Microsomes | Rapid and extensive metabolism. capes.gov.broup.com | 6β-hydroxylation. capes.gov.broup.com | Primarily CYP3A subfamily. capes.gov.broup.com |
Hepatocyte and Cell Culture Metabolism Studies
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in intact cells, particularly those involved in Phase II conjugation reactions. researchgate.net Therefore, studies using primary hepatocytes and other cell cultures provide a more complete picture of a drug's metabolic fate. nuvisan.com
In vitro studies utilizing the S9 fraction of human and rat liver, which contains both microsomal and cytosolic enzymes, have demonstrated that mometasone furoate is efficiently metabolized into multiple metabolites. nih.govresearchgate.net Interestingly, quantitative differences in the metabolite profiles were observed between the two species. nih.govresearchgate.net In rat liver S9 fractions, a highly polar metabolite, designated MET1, was the major product. nih.govresearchgate.net In contrast, human liver S9 fractions produced both MET1 and another metabolite, MET2, in roughly equal amounts. nih.govresearchgate.net The half-life of mometasone furoate in human liver S9 fractions was found to be approximately three times longer than in rat liver S9 fractions, indicating a slower rate of metabolism in humans. nih.gov
These hepatocyte and cell culture systems, when used with this compound, can provide valuable data on how deuteration affects the formation of various metabolites, including both Phase I and potential Phase II products.
Exploration of Metabolic Transformations in Non-Human Animal Models
In vivo studies in non-human animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism setting.
Metabolism studies in rats administered with radiolabeled mometasone furoate have shown that the majority of the administered dose is excreted through the biliary system into the intestines. nih.govresearchgate.net Analysis of the radioactivity in these excretions revealed that it was primarily associated with the metabolites MET1, MET2, and MET3. nih.gov This indicates that mometasone furoate undergoes significant metabolism before being eliminated from the body.
Further investigations in rats have confirmed that the liver is the main site of metabolism, with minimal biotransformation occurring in other tissues such as the intestine, stomach, lung, and kidney. capes.gov.broup.com Animal reproduction studies in mice, rats, and rabbits have also been conducted. fda.gov
Tracing Carbon-Deuterium Bond Scission and Metabolic Switching
The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (the carbon-deuterium bond) at the site of deuteration. The breaking of this bond is often a rate-limiting step in enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect can lead to a slower rate of metabolism for the deuterated compound. nih.gov
In the case of this compound, the deuteration is at the 6-alpha methyl group, a known site of metabolism. If the cleavage of a C-H bond at this position is a rate-determining step in its metabolism, then the deuterated analog would be expected to exhibit a slower rate of metabolism via this pathway.
This slowing of a primary metabolic pathway can sometimes lead to "metabolic switching," where the drug is instead metabolized through alternative, previously minor, pathways. nih.gov By analyzing the metabolite profile of this compound and comparing it to that of the non-deuterated compound, researchers can identify any new or more abundant metabolites, providing evidence of metabolic switching. nih.gov This information is crucial for understanding the full range of potential metabolic transformations of mometasone furoate.
Impact of Deuteration on Enzyme-Mediated Biotransformations (e.g., Cytochrome P450)
The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs. nih.gov As established, the CYP3A subfamily is significantly involved in the 6β-hydroxylation of mometasone furoate. capes.gov.broup.com
The introduction of deuterium at the 6-alpha methyl position in this compound can directly probe the mechanism of CYP-mediated oxidation at this site. A significant KIE, observed as a decrease in the rate of 6β-hydroxylation for the deuterated analog, would provide strong evidence that C-H bond cleavage at this position is a rate-limiting step in the enzymatic reaction. capes.gov.br
Studying the interaction of this compound with specific CYP isoforms can, therefore, provide detailed mechanistic insights into the biotransformation of mometasone furoate and the broader substrate specificity of these important drug-metabolizing enzymes.
Pharmacokinetic Profiling in Preclinical Research Utilizing 6alpha Methyl Mometasone Furoate D3 1
Assessment of Absorption, Distribution, and Elimination in Animal Models
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is fundamental to understanding its therapeutic window and potential for systemic effects. For mometasone (B142194) furoate, preclinical studies in animal models have characterized these key pharmacokinetic phases.
Following administration, mometasone furoate exhibits low systemic bioavailability, largely due to its poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver. researchgate.netnih.gov In a study involving rats that received radiolabeled mometasone furoate, a significant portion of the administered dose was found in the gastrointestinal tract and feces, indicating that biliary excretion is a major route of elimination for the drug and its metabolites.
The distribution of mometasone furoate is characterized by high lipophilicity, which allows for good tissue penetration, particularly in inflamed tissues where it exerts its therapeutic effect. lyratherapeutics.com However, systemic exposure is generally low.
Elimination of mometasone furoate is primarily through hepatic metabolism. In rat liver S9 fractions, mometasone furoate is efficiently metabolized into several metabolites. The disappearance half-life of mometasone furoate in these in vitro systems was found to be approximately 18.5 minutes. The primary route of excretion of the metabolites is through the feces via biliary excretion.
For 6alpha-Methyl Mometasone furoate-d3-1, it is anticipated that the fundamental ADME pathways would be similar to the non-deuterated parent compound. The deuteration at the 6-alpha methyl position is not expected to significantly alter the physicochemical properties that govern absorption and distribution. However, the rate of elimination through metabolism is the key area where a significant impact of deuteration is expected.
Table 1: Projected ADME Profile of this compound in Animal Models Based on Mometasone Furoate Data
| Pharmacokinetic Parameter | Mometasone Furoate (Observed in Animal Models) | This compound (Projected) |
| Absorption | Low systemic bioavailability after oral administration. | Similarly low systemic bioavailability expected. |
| Distribution | High lipophilicity, good tissue penetration. | Similar distribution pattern anticipated. |
| Metabolism | Extensive hepatic metabolism. | Slower rate of hepatic metabolism expected due to the kinetic isotope effect. |
| Elimination | Primarily via biliary excretion of metabolites in feces. | The primary route of elimination is expected to be the same, but the overall elimination rate may be reduced. |
This table is a projection based on the known properties of mometasone furoate and the general principles of deuteration.
Comparative Pharmacokinetic Analysis between Deuterated and Non-Deuterated Analogs
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a C-D bond is present at the site of metabolism. nih.gov For corticosteroids like mometasone furoate, metabolism often involves oxidation by cytochrome P450 (CYP) enzymes. nih.gov If the 6-alpha methyl group is a site of metabolic attack, the introduction of deuterium (B1214612) at this position would be expected to decrease the rate of metabolism.
A study on deuterated methadone (d9-methadone) in mice provides a relevant example of the potential pharmacokinetic differences. Following intravenous administration, the deuterated analog exhibited a 5.7-fold increase in the area under the concentration-time curve (AUC) and a 4.4-fold increase in the maximum plasma concentration (Cmax) compared to the non-deuterated methadone. nih.govnih.gov This demonstrates a significant increase in systemic exposure for the deuterated compound.
Table 2: Illustrative Comparative Pharmacokinetics from a Deuterated vs. Non-Deuterated Drug Study (d9-Methadone vs. Methadone in Mice)
| Pharmacokinetic Parameter | Methadone | d9-Methadone | Fold Change |
| AUC (0-8h) | Lower | 5.7-fold Higher | 5.7 |
| Cmax | Lower | 4.4-fold Higher | 4.4 |
| Clearance | Higher | Lower | - |
Data from a study on d9-methadone in mice, illustrating the potential magnitude of change with deuteration. nih.govnih.gov
Based on these principles and supporting data from other deuterated compounds, a comparative analysis would likely show that this compound has a higher systemic exposure (AUC and Cmax) compared to mometasone furoate when administered at the same dose in an animal model.
Influence of Deuteration on Systemic Exposure and Clearance Rates in Animal Models
The influence of deuteration on systemic exposure and clearance is a direct consequence of its effect on metabolism. By slowing down the metabolic breakdown of a drug, deuteration can lead to a higher concentration of the parent drug in the systemic circulation for a longer period.
Systemic exposure, quantified by the AUC, is expected to be higher for this compound compared to its non-deuterated counterpart. This is because a slower rate of metabolism means that less of the drug is being cleared from the body over a given time.
Clearance (CL) is a measure of the volume of plasma from which a drug is completely removed per unit of time. It is inversely proportional to the AUC for a given dose. The study on d9-methadone in mice reported a significant reduction in clearance for the deuterated analog (0.9 ± 0.3 L/h/kg) compared to the non-deuterated form (4.7 ± 0.8 L/h/kg). nih.gov
Applying this to this compound, we can hypothesize that its clearance rate in animal models would be lower than that of mometasone furoate. A lower clearance rate would directly result in a higher systemic exposure. The magnitude of this effect would depend on the extent to which the 6-alpha methyl position is involved in the rate-limiting step of mometasone furoate's metabolism.
Investigation of Half-Life Modulation through Deuterium Substitution
The half-life (t½) of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. It is a critical parameter that influences the dosing frequency of a medication. Deuteration can lead to a longer half-life by decreasing the rate of elimination.
The relationship between half-life, volume of distribution (Vd), and clearance is described by the equation: t½ = (0.693 * Vd) / CL. Since deuteration is expected to primarily affect clearance and not significantly alter the volume of distribution, a decrease in clearance will lead to a proportional increase in half-life.
While a specific value for the half-life of this compound is not available, studies on other deuterated compounds have demonstrated this effect. A successfully designed deuterated drug can exhibit an increased half-life, which can translate to a longer duration of action. nih.gov For example, in a study validating the use of deuterium-labeled cortisol, the elimination half-life of the deuterated tracer was shown to be a sensitive index of metabolic enzyme activity. nih.gov
For mometasone furoate, the reported plasma half-life in humans after intravenous administration is approximately 4.5 to 7.4 hours. researchgate.netnih.gov It is plausible that the half-life of this compound in a similar preclinical or clinical setting would be longer. The extent of this increase would be directly related to the reduction in its metabolic clearance.
Mechanistic Studies and Isotope Effects with 6alpha Methyl Mometasone Furoate D3 1
Investigation of Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For 6alpha-Methyl Mometasone (B142194) furoate-d3-1, the three deuterium (B1214612) atoms are located on the 6-alpha methyl group. If the metabolism of mometasone furoate involves the enzymatic oxidation of this methyl group, for instance by cytochrome P450 (CYP) enzymes which are known to be heavily involved in steroid metabolism, then a KIE would be expected. nih.govnih.gov
The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. libretexts.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the KIE (kH/kD) can provide crucial insights into the transition state of the reaction. A significant primary KIE (typically ranging from 2 to 7 for C-H/C-D bonds) would strongly suggest that the cleavage of a C-H bond on the 6-alpha methyl group is a rate-determining or partially rate-determining step in the metabolic pathway. libretexts.orgnih.gov
Below is a hypothetical data table illustrating potential KIE values that could be observed in in-vitro metabolic studies using human liver microsomes.
Table 1: Hypothetical Kinetic Isotope Effects on the Metabolism of 6alpha-Methyl Mometasone furoate-d3-1
| Parameter | Mometasone Furoate | This compound | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Rate of Metabolism (pmol/min/mg protein) | 150 | 30 | 5.0 |
| Metabolite Formation (Peak Area) | 12,500 | 2,600 | 4.8 |
Probing Substrate-Enzyme Interactions through Deuteration
Beyond its utility in studying reaction rates, isotopic labeling can also be employed to probe the interactions between a substrate and the active site of an enzyme. The substitution of hydrogen with deuterium in this compound can subtly alter the steric and electronic properties of the methyl group. While these changes are generally considered minimal, they can influence the binding affinity and orientation of the molecule within the enzyme's active site.
For instance, the lower vibrational energy of the C-D bonds can affect van der Waals interactions and hydrogen bonding within the active site of a metabolizing enzyme like a cytochrome P450. nih.gov High-resolution analytical techniques, such as X-ray crystallography or advanced spectroscopic methods, could potentially reveal differences in how the deuterated and non-deuterated compounds are positioned within the enzyme.
A change in binding affinity (Kd) or the Michaelis constant (Km) between the two isotopic forms could provide evidence for the role of the 6-alpha methyl group in the initial recognition and binding process. Even a small secondary kinetic isotope effect, where the labeled bond is not broken, can offer valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org
The following interactive table presents a conceptual representation of how deuteration might affect enzyme binding parameters.
Table 2: Conceptual Data on Substrate-Enzyme Binding Parameters
| Compound | Enzyme | Binding Affinity (Kd, nM) | Michaelis Constant (Km, µM) |
|---|---|---|---|
| Mometasone Furoate | CYP3A4 | 50 | 15 |
| This compound | CYP3A4 | 55 | 18 |
Analysis of Isotopic Fractionation in Biological Systems
Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases. In the context of drug metabolism, if a drug has multiple metabolic pathways, the presence of a KIE on one pathway can lead to an enrichment of the deuterated compound in the remaining parent drug pool and a relative depletion in the metabolite of that pathway. nih.gov
By administering this compound to a biological system (e.g., in-vitro with liver cells or in-vivo in animal models) and analyzing the isotopic composition of the parent drug and its various metabolites over time, researchers can gain a deeper understanding of the metabolic fate of the compound. For example, if mometasone furoate is metabolized via both 6-alpha-hydroxylation and another pathway that does not involve the methyl group, the KIE on the hydroxylation pathway would cause a greater proportion of the non-deuterated molecules to be converted to the 6-hydroxy metabolite.
This would result in the remaining unmetabolized drug having a higher proportion of the d3-labeled compound. By quantifying the deuterium content in the parent drug and its metabolites using techniques like mass spectrometry, the relative contributions of different metabolic pathways can be determined.
The table below provides a hypothetical illustration of isotopic fractionation in the metabolites of this compound.
Table 3: Hypothetical Isotopic Enrichment in Metabolites of this compound
| Analyte | Isotopic Ratio (d3/d0) - Initial | Isotopic Ratio (d3/d0) - After Incubation | Interpretation |
|---|---|---|---|
| Parent Drug | 1.0 | 1.5 | Enrichment of deuterated parent drug due to slower metabolism at the 6-alpha methyl position. |
| 6-hydroxy Metabolite | N/A | 0.5 | Depletion of deuterium in the metabolite formed via the pathway with a significant KIE. |
| Other Metabolite | N/A | 1.0 | No significant isotopic fractionation in metabolites formed through pathways without a KIE. |
Future Research Directions and Emerging Applications
Integration of Deuterated Steroids in Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis, particularly in the fields of metabolomics and lipidomics. veeprho.comresearchgate.net 6alpha-Methyl Mometasone (B142194) furoate-d3-1 serves as an ideal internal standard for mass spectrometry (MS) and liquid chromatography (LC) based analyses. veeprho.com Its structural similarity to the parent compound, 6alpha-Methyl Mometasone furoate, ensures that it behaves almost identically during sample preparation and analysis, yet its distinct mass allows for clear differentiation. usbio.net
In metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, deuterated steroids are crucial for accurate quantification. They help to correct for variations in sample extraction, derivatization, and instrument response, thereby improving the reliability of results. For instance, in studies investigating the metabolic pathways of corticosteroids or diagnosing endocrine disorders, the use of a deuterated internal standard like 6alpha-Methyl Mometasone furoate-d3-1 is indispensable for achieving high-quality, reproducible data. researchgate.net
Similarly, in lipidomics, the study of cellular lipids, deuterated steroids can be employed to normalize the data from complex lipid profiles. Research has shown that untargeted lipidomics can reveal significant alterations in lipid composition in response to glucocorticoid treatment. mdpi.com The use of a deuterated internal standard in such studies would enhance the accuracy of identifying and quantifying these changes, providing deeper insights into the mechanisms of drug action and potential off-target effects. The application of deuterium (B1214612) labeling in proteome-wide turnover kinetics analysis further highlights the potential for using such compounds in broader "omics" research, including the study of protein synthesis and degradation in response to steroid hormones. nih.gov
Key Research Findings in Omics Applications:
| Research Area | Finding | Significance |
| Metabolomics | Deuterated steroids serve as precise internal standards in LC-MS/MS assays for drug metabolism studies. veeprho.comresearchgate.net | Enables accurate quantification of metabolites by correcting for analytical variability. |
| Lipidomics | Untargeted lipidomics reveals that prolonged glucocorticoid treatment significantly alters tissue lipid profiles. mdpi.com | Provides insights into the biochemical alterations and potential adverse effects of corticosteroid therapy. |
| Proteomics | D₂O labeling allows for the analysis of proteome-wide turnover kinetics in cell cultures. nih.gov | Offers a method to study the dynamic changes in protein expression in response to steroid treatment. |
Development of Novel Deuteration Strategies for Complex Steroid Structures
The synthesis of deuterated compounds, particularly those with complex structures like steroids, is a field of active research. researchgate.net Traditional methods can be harsh and may not be suitable for molecules with sensitive functional groups. nih.gov Consequently, there is a drive to develop milder, more selective, and efficient deuteration techniques.
Recent advancements in this area include the use of photocatalysis, which employs light to drive the deuteration reaction under mild conditions. This approach has shown promise for the selective deuteration of specific C-H bonds in complex organic molecules. researchgate.netresearchgate.net Another innovative strategy involves the use of nanoelectrodes for selective dehalogenative and reductive deuterations. researchgate.netresearchgate.net These methods offer greater control over the deuteration process, which is crucial for producing specifically labeled compounds like this compound.
Furthermore, enzyme-catalyzed deuteration is emerging as a powerful tool. Enzymes can offer unparalleled selectivity, allowing for the introduction of deuterium at specific positions within a steroid's intricate ring system. This level of precision is difficult to achieve with conventional chemical methods and opens up new possibilities for creating highly specific labeled standards and potentially even therapeutic agents with altered metabolic profiles. The development of these novel strategies will not only facilitate the synthesis of known deuterated steroids but also enable the creation of new ones with tailored properties for advanced research applications. researchgate.net
Emerging Deuteration Techniques for Steroids:
| Deuteration Strategy | Description | Advantages |
| Photocatalysis | Utilizes light to initiate the deuteration process. researchgate.netresearchgate.net | Mild reaction conditions, high selectivity for specific C-H bonds. |
| Nanoelectrodes | Employs nano-sized electrodes for dehalogenative and reductive deuteration. researchgate.netresearchgate.net | High efficiency and selectivity. |
| Enzymatic Catalysis | Uses enzymes to catalyze the introduction of deuterium. | Unmatched selectivity for specific molecular positions. |
| Ultrasound-Assisted Microcontinuous Process | Combines microflow technology with ultrasound for H/D exchange. nih.gov | Efficient, selective, and scalable synthesis at room temperature. |
Expanding the Utility of this compound beyond Current Applications
While the primary role of this compound is as an internal standard, future research may unveil new applications for this and other deuterated corticosteroids. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can significantly alter the metabolic fate of a drug. nih.govnih.gov This principle is already being exploited in the development of "deuterated drugs" with improved pharmacokinetic profiles, such as reduced metabolism, longer half-life, and lower toxicity. nih.govnih.gov
For example, a deuterated version of the corticosteroid dexamethasone (B1670325) has been considered for therapeutic use to potentially improve its bioavailability and safety profile. nih.gov This "deuterium switch" approach could be explored for other corticosteroids, including derivatives of mometasone. By strategically placing deuterium atoms at metabolically vulnerable positions, it may be possible to create new therapeutic agents with enhanced efficacy and reduced side effects. nih.gov
A particularly exciting avenue of research is the investigation of the anti-tumor properties of corticosteroids. A recent study demonstrated that mometasone furoate can inhibit tumor progression and promote apoptosis in osteosarcoma cells. nih.gov This finding opens the door to exploring whether a deuterated version, such as a derivative of this compound, could offer enhanced anti-cancer activity or a more favorable safety profile for use in oncology. nih.gov The development of such novel therapeutic applications would represent a significant expansion of the utility of deuterated steroids beyond their current role in analytical chemistry.
Q & A
Q. What analytical techniques are recommended for characterizing isotopic labeling (deuterium) in 6alpha-Methyl Mometasone Furoate-d3-1?
To confirm deuterium incorporation and positional specificity:
- Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (MS/MS) can differentiate isotopic patterns and quantify deuterium content. Use electrospray ionization (ESI) in positive ion mode for enhanced sensitivity .
- Nuclear Magnetic Resonance (NMR): ²H-NMR or ¹H-NMR with deuterium decoupling can verify substitution sites. Compare spectral shifts with non-deuterated analogs .
- Stability Testing: Accelerated stability studies under varying pH, temperature, and light conditions to assess isotopic exchange risks. Reference USP/EP guidelines for validation .
Q. How can researchers ensure purity and stability of this compound in experimental formulations?
- Reference Standards: Use certified reference materials (CRMs) with documented isotopic purity (e.g., USP Monograph standards) .
- RP-HPLC Method: Develop a reversed-phase method using a C18 column (e.g., 250 × 4.6 mm, 5 µm), isocratic elution with acetonitrile/water (60:40 v/v), and UV detection at 244 nm. Validate per ICH Q2(R1) guidelines for linearity (1–150 µg/mL), precision (RSD <2%), and accuracy (98–102%) .
- Storage: Store at 2–8°C in amber vials to prevent photodegradation. Monitor for deuterium loss via quarterly stability testing .
Q. What critical parameters should be optimized in RP-HPLC method development for this compound?
- Column Selection: Use end-capped C18 columns to reduce silanol interactions.
- Mobile Phase: Adjust pH (2.5–3.5 with trifluoroacetic acid) to enhance peak symmetry.
- Flow Rate: Optimize between 1.0–1.5 mL/min for resolution and runtime balance.
- Validation: Include specificity (forced degradation studies), robustness (±10% organic phase), and system suitability (theoretical plates >2000, tailing factor <2) .
Advanced Research Questions
Q. How does deuterium substitution impact metabolic stability and pharmacokinetics (PK) of this compound?
- In Vitro Assays: Use human liver microsomes (HLMs) to compare metabolic half-life (t½) with non-deuterated analogs. Monitor CYP3A4-mediated oxidation via LC-MS/MS .
- PK Studies in Models: Conduct crossover trials in rodents or primates. Administer deuterated/non-deuterated forms intravenously and orally. Calculate AUC, Cmax, and clearance to assess deuterium’s effect on bioavailability and first-pass metabolism .
- Isotope Effects: Evaluate kinetic isotope effects (KIEs) via Arrhenius plots. A KIE >1 suggests slower metabolism due to stronger C-D bonds .
Q. How can researchers resolve contradictions in deuterium’s effect on glucocorticoid receptor (GR) binding affinity?
- Molecular Dynamics (MD) Simulations: Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms using software like GROMACS. Focus on hydrogen-bonding residues (e.g., Leu83, His84, Arg86) identified in IL-13 docking studies .
- Surface Plasmon Resonance (SPR): Measure real-time association/dissociation rates (ka/kd) with immobilized GR. A >10% change in KD indicates significant deuterium impact .
Q. What strategies are effective for profiling degradation products under stressed conditions?
- Forced Degradation: Expose the compound to heat (80°C, 72 hr), acid/base hydrolysis (0.1M HCl/NaOH, 24 hr), and oxidative stress (3% H2O2, 6 hr).
- High-Resolution LC-MS: Identify degradation impurities (e.g., dehalogenated or oxidized species) using Q-TOF-MS. Compare fragmentation patterns with synthetic standards .
- Toxicological Assessment: Screen impurities for genotoxicity (Ames test) and cytotoxicity (MTT assay) to align with ICH M7 guidelines .
Q. How to design a robust clinical trial evaluating deuterated mometasone’s efficacy in corticosteroid-responsive diseases?
- Population: Enroll patients with moderate-to-severe allergic rhinitis or asthma. Stratify by age, baseline FEV1, and prior corticosteroid use .
- Dosing: Use a double-blind, placebo-controlled design with escalating doses (e.g., 50–400 µg/day). Include a budesonide arm as an active comparator .
- Endpoints: Primary: Change in AM PEF (peak expiratory flow). Secondary: FEV1, quality-of-life scores (e.g., PAQLQ), and plasma cortisol levels to assess systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
